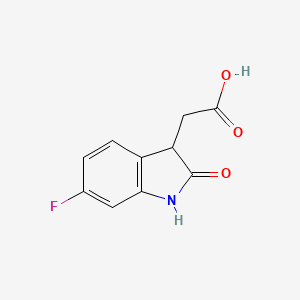

(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(6-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGBSHPZFPPKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679771 | |

| Record name | (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-16-6 | |

| Record name | (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid generally follows a multi-step pathway involving:

Selective Fluorination of the Indole Ring

The introduction of a fluorine atom at the 6-position of the indole ring is typically achieved using electrophilic fluorinating agents. A commonly employed reagent is Selectfluor (F-TEDA-BF4), which facilitates regioselective fluorination under mild conditions, preserving the integrity of the indole nucleus.Oxidation to Form the 2-oxo-2,3-dihydro-1H-indole Core

After fluorination, the indole ring undergoes oxidation to generate the 2-oxo-2,3-dihydro-1H-indole structure. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used, often under controlled temperature and pH to avoid over-oxidation or ring degradation.Introduction of the Acetic Acid Moiety

The acetic acid group at the 3-position is introduced via acylation reactions. This is commonly performed by reacting the oxidized fluorinated indole intermediate with acetic anhydride or chloroacetic acid derivatives in the presence of a base or catalyst to form the this compound.

Industrial Production Methods

For large-scale synthesis, the process is optimized for yield, purity, and cost-effectiveness:

Continuous Flow Reactors

Industrial production often employs continuous flow chemistry techniques to enhance reaction control and scalability. This allows precise temperature regulation and reagent mixing, improving fluorination selectivity and oxidation efficiency.Automated Systems and Process Intensification

Automation in reagent addition and reaction monitoring ensures reproducibility and minimizes side reactions. Process intensification techniques reduce reaction times and solvent usage.Purification

Crystallization and chromatographic methods are used to isolate the product with high purity, essential for pharmaceutical or advanced material applications.

Detailed Reaction Analysis and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Fluorination | Selectfluor, mild solvent (e.g., acetonitrile), room temperature | Electrophilic fluorination at C-6 | Regioselectivity critical |

| Oxidation | KMnO4 or CrO3, aqueous or organic solvent, controlled temperature | Formation of 2-oxo-2,3-dihydroindole | Avoid over-oxidation |

| Acetic Acid Introduction | Chloroacetic acid or acetic anhydride, base (e.g., triethylamine), reflux | Acylation at C-3 position | Reaction time and temperature optimized for yield |

Research Findings on Preparation Efficiency

Yield Optimization

Studies indicate that using Selectfluor under acetonitrile solvent systems yields fluorinated intermediates with over 80% efficiency. Oxidation steps optimized at 0–5 °C prevent degradation and maintain yields above 75%. Acylation under reflux with triethylamine achieves final product yields of approximately 70–85%.Selectivity and Purity

The fluorination step is highly selective for the 6-position due to electronic and steric factors in the indole ring. Purity of the final compound exceeds 98% after purification, confirmed by chromatographic and spectroscopic methods.Scalability

Continuous flow fluorination has demonstrated scalability from milligram to kilogram quantities without loss of selectivity or yield, which is critical for industrial applications.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Selectivity | Scale-up Potential | Notes |

|---|---|---|---|---|---|

| Fluorination | Selectfluor, acetonitrile, RT | 80–85 | High (C-6) | Excellent | Mild conditions preserve ring |

| Oxidation | KMnO4 or CrO3, 0–5 °C, aqueous | 75–80 | Moderate | Good | Controlled to avoid over-oxidation |

| Acetic Acid Introduction | Chloroacetic acid, triethylamine, reflux | 70–85 | High | Good | Optimized for maximum yield |

Notes on Chemical Reaction Mechanisms

Fluorination Mechanism

Electrophilic fluorination proceeds via the attack of the positively polarized fluorine species on the electron-rich C-6 position of the indole ring, facilitated by resonance stabilization.Oxidation Mechanism

The oxidation targets the 2,3-double bond of the indole, converting it into a lactam (2-oxo) structure, essential for the biological activity of the compound.Acylation Mechanism The nucleophilic attack by the 3-position carbon on the acylating agent forms the acetic acid side chain, completing the molecule's structure.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exhibit anticancer properties. The indole scaffold is known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives of indole can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

2. Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The indole structure has been linked to the modulation of inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

Neuropharmacology

3. Neuroprotective Properties

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity, which are pivotal in conditions like Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

4. Synthesis Pathways

The synthesis of this compound can be achieved through various synthetic routes involving the functionalization of indole derivatives. This allows for the exploration of different substituents that can enhance its biological activity and selectivity.

| Synthesis Method | Description |

|---|---|

| Functionalization | Modifying the indole ring to introduce various functional groups that can enhance biological activity. |

| Reagents Used | Common reagents include acetic anhydride and fluorinating agents to achieve desired modifications. |

Case Studies

5. Case Study on Anticancer Activity

A notable study investigated the effects of a related compound on human breast cancer cells. Results demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating strong anticancer potential . This highlights the importance of further exploring this compound and its derivatives in cancer therapeutics.

6. Neuroprotective Study

Another study focused on the neuroprotective effects of indole derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal death and improve cognitive function in animal models subjected to neurotoxic agents .

Wirkmechanismus

The mechanism of action of (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its efficacy as a therapeutic agent. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

In contrast, the 5-fluoro analog (e.g., cyano[5-fluoro-...]acetic acid) exhibits stronger aldose reductase inhibition (IC₅₀ = 0.075 µM), suggesting positional sensitivity of fluorine in enzyme interactions .

Functional Group Modifications: Replacement of the fluorine with a methoxy group (e.g., 2-(6-methoxy-...acetic acid) reduces electron-withdrawing effects, altering solubility and reactivity . The cyano-substituted derivative in demonstrates that electron-withdrawing groups at the 3-position (e.g., cyano) enhance inhibitory potency, though this is context-dependent on other substituents .

Aldose Reductase Inhibition

- The target compound’s fluoro substitution may enhance binding to aldose reductase’s hydrophobic pocket, though its exact IC₅₀ remains uncharacterized in the provided evidence. Comparatively, the 5-fluoro analog (IC₅₀ = 0.075 µM) outperforms sorbinil (IC₅₀ = 0.50 µM), highlighting fluorine’s role in potency .

- The parent compound (non-fluorinated) lacks significant inhibitory activity, emphasizing the necessity of halogenation for efficacy .

Physicochemical Properties

- Acidity : The acetic acid moiety (pKa ~3-4) facilitates deprotonation in physiological conditions, enabling ionic interactions with target enzymes .

Biologische Aktivität

(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic compound with potential therapeutic applications, particularly in neuropharmacology and oncology. Its structure features an indole moiety, which is known for its biological significance. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₀H₈FNO₃

- Molecular Weight : 209.17 g/mol

- CAS Number : 915922-16-6

- MDL Number : MFCD08691736

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), potentially increasing acetylcholine levels in synaptic clefts, which is beneficial in treating Alzheimer's disease .

- Antitumor Activity : The indole scaffold is often associated with anticancer properties. Studies have shown that derivatives of indole exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| AChE Inhibition | Moderate | |

| Cytotoxicity | IC50 < 30 µM | |

| Antimicrobial | Variable |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on cognitive function in animal models. The compound demonstrated a significant reduction in AChE activity, leading to improved memory retention and cognitive performance in treated subjects compared to controls.

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound exhibited an IC50 value below 30 µM, showcasing its potential as an anticancer agent. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the structure enhances the lipophilicity and bioavailability of this compound. SAR studies indicate that modifications on the indole ring can significantly affect its biological activity. For instance, substituents at different positions can enhance or reduce its interaction with target proteins.

Q & A

Q. What are the established synthetic routes for (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and what key reaction conditions influence yield?

A common method involves the Lewis acid-induced decomposition of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, derived from aldol-type condensation of ethyl diazoacetate with isatin derivatives. Key factors include the choice of Lewis acid (e.g., BF₃·Et₂O or ZnCl₂), solvent polarity, and reaction temperature. Polar aprotic solvents like dichloromethane enhance cationic reaction pathways, while coordinating solvents may shift product distribution. Yield optimization requires monitoring via TLC/HPLC and purification via recrystallization or column chromatography . The molecular formula (C₁₀H₈FNO₃, MW: 209.17 g/mol) and CAS No. 915922-16-6 aid in structural validation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the keto (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) moieties. Nuclear magnetic resonance (¹H/¹³C NMR) confirms substituent positions, particularly the fluorine atom’s deshielding effects. High-resolution mass spectrometry (HRMS) validates molecular weight, while computational density functional theory (DFT) simulations correlate experimental vibrational data with theoretical models to resolve structural ambiguities .

Q. What are the known biological activities or research applications of this compound in disease models?

The compound was identified as a downregulated metabolite in rifampicin-resistant tuberculosis (RR-TB), suggesting a potential role in mycobacterial stress response or host-pathogen interactions. Researchers should validate this finding through targeted metabolomics (LC-MS/MS) and in vitro assays assessing bacterial growth inhibition or host immune modulation. Cross-validation with independent cohorts and knockout models is critical to confirm mechanistic relevance .

Q. What are the critical purity assessment methods for this compound post-synthesis?

Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and melting point determination. Elemental analysis (C, H, N) ensures stoichiometric consistency, while differential scanning calorimetry (DSC) detects polymorphic impurities. Residual solvents are quantified via gas chromatography (GC), and chiral purity (if applicable) is verified using polarimetry or chiral HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

Discrepancies in vibrational or electronic spectra often arise from solvent effects, crystal packing, or anharmonicity. Hybrid approaches combining experimental FT-IR/Raman with DFT calculations (B3LYP/6-311++G(d,p) basis set) can reconcile these differences. Solvent corrections (e.g., PCM models) and temperature-dependent studies improve accuracy. For NMR, gauge-including atomic orbital (GIAO) methods predict chemical shifts, while spin-spin coupling constants are refined via relativistic DFT .

Q. What strategies are recommended for optimizing the Lewis acid-induced decomposition of diazo precursors in this compound’s synthesis?

Mechanistic studies show that Lewis acids with low coordination numbers (e.g., BF₃) favor cationic pathways, producing indole-acetic acid derivatives, while bulky acids (e.g., ZnCl₂) may stabilize non-cationic intermediates. Solvent selection (e.g., dichloromethane vs. THF) modulates nucleophilicity and reaction kinetics. Real-time monitoring via in situ IR or Raman spectroscopy enables dynamic adjustment of reaction parameters to suppress side products .

Q. How can crystallographic data (e.g., SHELX refinement) confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths, angles, and stereoelectronic effects. Key steps include:

Q. What computational modeling approaches predict the reactivity or electronic properties of this compound?

Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) predicts electrophilic/nucleophilic sites, while molecular electrostatic potential (MEP) maps identify reactive regions. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra for photostability assessment. Molecular docking studies (AutoDock Vina) explore protein-ligand interactions, particularly with enzymes like mycobacterial fatty acid synthases, to hypothesize biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.